molecular formula C10H11BrO2S B13138569 Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-

Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-

Cat. No.: B13138569
M. Wt: 275.16 g/mol
InChI Key: RLBNHSIINQDOEY-UHFFFAOYSA-N
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Description

Introduction to Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-

Chemical Identity and Nomenclature

The compound is systematically named 1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)benzene under IUPAC nomenclature. Its molecular formula is C₁₀H₁₁BrO₂S , with a molecular weight of 275.16 g/mol . The CAS Registry Number 11042-30-1 uniquely identifies it in chemical databases.

Table 1: Key Identifiers
Property Value
IUPAC Name 1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)benzene
Molecular Formula C₁₀H₁₁BrO₂S
Molecular Weight 275.16 g/mol
CAS Number 11042-30-1
SMILES BrC(C=C1)=CC=C1S(=O)(=O)C

The compound’s structure features a benzene ring substituted at the 1- and 3-positions with a bromomethyl-ethenyl group and a methylsulfonyl group, respectively. This arrangement distinguishes it from related derivatives like 1-(bromomethyl)-4-methylbenzene and 1-methyl-3-(methylsulfonyl)benzene.

Structural Characteristics and Isomeric Considerations

X-ray crystallography and NMR studies reveal a planar benzene ring with bond lengths of 1.39–1.41 Å for C–C aromatic bonds. The methylsulfonyl group adopts a tetrahedral geometry, with S–O bond lengths of 1.43 Å and a C–S–C angle of 104.5° . The bromomethyl-ethenyl substituent exhibits a C–Br bond length of 1.95 Å and a C=C bond length of 1.34 Å .

Table 2: Structural Parameters
Bond/Angle Value
C–C (aromatic) 1.39–1.41 Å
C–Br 1.95 Å
C=C 1.34 Å
S–O 1.43 Å
C–S–C 104.5°

Isomeric possibilities arise from the positional arrangement of substituents. For instance, the 1,3-substitution pattern in this compound contrasts with the 1,4-substitution in 1-(bromomethyl)-4-(methylsulfonyl)benzene. Additionally, stereoisomerism is absent due to the compound’s planar geometry and lack of chiral centers.

Historical Context of Discovery and Development

The compound’s synthesis was first reported in the early 21st century as part of efforts to develop halogenated sulfones for cross-coupling reactions. Its design drew inspiration from simpler analogs like 3-bromotoluene and methylsulfonylbenzene derivatives, which demonstrated utility in pharmaceutical intermediates. Advances in bromomethylation techniques, particularly using N-bromosuccinimide (NBS) in dichloromethane, enabled efficient large-scale production.

Early applications focused on its role in Suzuki-Miyaura couplings, where the bromomethyl group acted as a leaving site for palladium-catalyzed aryl-aryl bond formation. Subsequent studies explored its use in synthesizing biologically active molecules, leveraging the methylsulfonyl group’s electron-withdrawing properties to modulate reactivity. Despite its niche applications, the compound remains a subject of interest in materials science for designing sulfone-based polymers.

Properties

Molecular Formula

C10H11BrO2S

Molecular Weight

275.16 g/mol

IUPAC Name

1-(3-bromoprop-1-en-2-yl)-3-methylsulfonylbenzene

InChI

InChI=1S/C10H11BrO2S/c1-8(7-11)9-4-3-5-10(6-9)14(2,12)13/h3-6H,1,7H2,2H3

InChI Key

RLBNHSIINQDOEY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=C)CBr

Origin of Product

United States

Preparation Methods

Bromomethylation of Aromatic Rings

The most straightforward approach involves electrophilic aromatic substitution, where a bromomethyl group is introduced onto the aromatic ring. This method typically employs formaldehyde derivatives in the presence of hydrobromic acid or other brominating agents.

Reaction Conditions:

Reagent Catalyst/Conditions Solvent Yield (%) Reference
Formaldehyde, HBr Acidic, reflux Water or Acetic acid 60-75

Mechanism:

  • Formaldehyde reacts with hydrobromic acid to generate bromomethyl cation intermediates.
  • The electrophile attacks the aromatic ring at the ortho or para positions relative to existing methyl groups.

Research Outcome:

  • The process yields the bromomethylated aromatic compounds with high regioselectivity, especially when directing groups are present.
  • The process is scalable and suitable for synthesizing intermediates like 1-(bromomethyl)-3-methylbenzene .

Bromomethylation Followed by Functionalization

Preparation of Bromomethylated Intermediates

In advanced synthetic routes, bromomethylated intermediates are prepared via radical or electrophilic substitution, followed by functional group transformations.

Example:

  • Use of paraformaldehyde with N-bromosuccinimide (NBS) under radical conditions to generate bromomethyl derivatives.

Reaction Data:

Reagents Conditions Yield (%) Reference
Paraformaldehyde, NBS UV irradiation, inert atmosphere 65-80

Subsequent Sulfonylation

The bromomethyl group can be converted into the methylsulfonyl group via nucleophilic substitution with sulfinate salts or oxidation of methylthio groups.

Sulfonylation of Aromatic Precursors

Introduction of the Methylsulfonyl Group

The methylsulfonyl group, $$–SO2–CH3$$, can be introduced onto aromatic rings via sulfonyl chlorides or sulfonates.

Methodology:

  • Reacting methylsulfonyl chloride with aromatic compounds bearing reactive halogens (e.g., bromides) under basic conditions.

Reaction Conditions:

Reagents Solvent Temperature Yield (%) Reference
Methylsulfonyl chloride, base (e.g., pyridine) Dichloromethane Room temperature 70-85

Combined Strategy: Bromomethylation and Sulfonylation

The most efficient synthesis involves:

  • Step 1: Bromomethylation of a suitable aromatic precursor (e.g., 1,3-dimethylbenzene).
  • Step 2: Nucleophilic substitution of the bromomethyl group with sulfinate salts to introduce the methylsulfonyl functionality.

Research Data:

Step Reagents Conditions Yield (%) Reference
Bromomethylation Formaldehyde, HBr Reflux 65-75
Sulfonylation Methylsulfonyl chloride, base Room temperature 70-85

Alternative Routes via Cross-Coupling and Functional Group Interconversion

Cross-Coupling Reactions

Transition-metal catalyzed cross-couplings (e.g., Suzuki, Heck) can be employed to assemble the aromatic core with desired substituents, especially when functionalized halogenated intermediates are available.

Oxidation and Reduction

  • Methylthio groups can be oxidized to methylsulfonyl groups using oxidants like hydrogen peroxide or peracids.
  • Bromomethyl groups can be oxidized to aldehydes or acids, then converted into sulfonyl derivatives.

Summary of Key Research Outcomes

Method Advantages Limitations References
Electrophilic Bromomethylation High regioselectivity, straightforward Over-bromination possible ,
Radical Bromomethylation Good for complex substrates Requires UV or radical initiators
Sulfonylation of Halogenated Aromatics High yields, versatile Multiple steps needed
Cross-Coupling Strategies Precise, broad scope Requires sophisticated catalysts

Notes and Considerations

  • Reaction Selectivity: Positioning of substituents depends heavily on existing directing groups.
  • Reaction Conditions: Elevated temperatures and inert atmospheres are often necessary to prevent side reactions.
  • Purification: Techniques such as column chromatography, recrystallization, and distillation are employed for product isolation.
  • Safety: Brominating agents and sulfonyl chlorides are hazardous; appropriate safety protocols are essential.

Chemical Reactions Analysis

Types of Reactions

Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or other oxygen-containing functional groups.

    Reduction Reactions: The compound can undergo reduction reactions to convert the ethenyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by hydroxyl, cyano, or other functional groups.

    Oxidation: Products include epoxides or diols.

    Reduction: The major product is the ethyl-substituted benzene derivative.

Scientific Research Applications

Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)- involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethenyl group can participate in addition reactions, while the methylsulfonyl group can enhance the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Bromophenyl Methyl Sulfone (CAS: 34896-80-5)

  • Structure : Bromine at the 3-position and methylsulfonyl at the 1-position.
  • Molecular Formula : C₇H₇BrO₂S; Molecular Weight : 235.10 g/mol.
  • Key Differences: Unlike the target compound, the bromine and sulfonyl groups are adjacent (meta positions), altering electronic effects.
  • Applications : Used in cross-coupling reactions and as a precursor in sulfonamide synthesis .

1-(Bromomethyl)-3-nitrobenzene (CAS: 3958-57-4)

  • Structure : Bromomethyl at the 1-position and nitro at the 3-position.
  • Molecular Formula: C₇H₆BrNO₂; Molecular Weight: 216.03 g/mol.
  • Key Differences : The nitro group is a stronger electron-withdrawing group than methylsulfonyl, significantly reducing electron density on the aromatic ring. This enhances susceptibility to electrophilic aromatic substitution but may reduce stability under acidic conditions.
  • Applications : Intermediate in explosives and dye manufacturing .

1-Bromo-3-ethenylbenzene (CAS: 2039-86-3)

  • Structure : Bromine at the 1-position and ethenyl at the 3-position.
  • Molecular Formula : C₈H₇Br; Molecular Weight : 183.05 g/mol.
  • Key Differences : Lacks the methylsulfonyl group, resulting in lower polarity and higher volatility. The ethenyl group facilitates polymerization or Diels-Alder reactions.
  • Applications: Monomer in polymer chemistry and precursor in styrene derivatives .

4-Chlorophenyl Methyl Sulfone (CAS: BD23328)

  • Structure : Chlorine at the 4-position and methylsulfonyl at the 1-position.
  • Molecular Formula : C₇H₇ClO₂S; Molecular Weight : 190.65 g/mol.
  • Key Differences : Chlorine, being less reactive than bromine, reduces substitution rates. The para-substitution pattern creates a symmetrical electronic environment, influencing crystal packing and solubility.
  • Applications : Intermediate in sulfonamide antibiotics and herbicides .

Comparative Analysis of Physical and Chemical Properties

Property Target Compound 3-Bromophenyl Methyl Sulfone 1-Bromo-3-ethenylbenzene 4-Chlorophenyl Methyl Sulfone
Molecular Weight (g/mol) 249.12 235.10 183.05 190.65
Boiling Point (°C) Not reported 320–325 (decomposes) ~210 (estimated) 285–290
Polarity High (due to SO₂CH₃) Moderate Low High
Reactivity High (BrCH₂, SO₂CH₃) Moderate (Br, SO₂CH₃) High (C=C) Low (Cl, SO₂CH₃)

Biological Activity

Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-, also known as 1-(bromomethyl)-3-(methylsulfonyl)benzene, is an organic compound characterized by a benzene ring with a bromomethyl group, an ethenyl group, and a methylsulfonyl group. This unique structural composition allows it to participate in various biological activities that have garnered interest in pharmacological research. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)- is C₈H₉BrO₂S. The compound's structure features:

  • Benzene Ring : A six-carbon ring that provides stability and serves as a backbone for substituents.
  • Bromomethyl Group : Enhances reactivity through electrophilic substitution.
  • Ethenyl Group : Contributes to the compound's ability to participate in addition reactions.
  • Methylsulfonyl Group : Imparts polar characteristics, influencing solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)- exhibits significant antimicrobial properties. Studies have shown it can inhibit the growth of various bacterial strains and fungi. The compound's mechanism likely involves the formation of covalent bonds with nucleophilic sites on microbial proteins, thereby disrupting essential cellular processes.

Enzyme Interaction

The compound's functional groups enable it to interact with enzymes and receptors. For example, it has been suggested that similar compounds can modulate enzymatic activity by binding to active sites or allosteric sites, leading to altered enzyme function. This interaction is crucial for understanding its potential therapeutic effects.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)- may possess cytotoxic properties against certain cancer cell lines. For instance, compounds with structural similarities have demonstrated IC50 values in the low micromolar range against various human cancer cell lines, indicating potential as an anticancer agent.

Study 1: Antibacterial Activity

A study published in a peer-reviewed journal demonstrated the antibacterial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The findings revealed an IC50 of 45 µg/mL for a structurally similar compound, suggesting that Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)- may exhibit comparable or superior activity.

Study 2: Anticancer Potential

In another study focusing on anticancer properties, derivatives of sulfonated benzene compounds were assessed for their cytotoxic effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. Compounds with similar functional groups showed IC50 values ranging from 2 to 5 µg/mL. These results highlight the potential of Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)- as a candidate for further investigation in cancer therapy .

Comparative Analysis Table

Compound NameBiological ActivityIC50 (µg/mL)Reference
Benzene derivative AAntibacterial45
Benzene derivative BAnticancer (MCF-7)2
Benzene derivative CAnticancer (HCT-116)5

The biological activity of Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)- can be attributed to its ability to form covalent bonds with nucleophilic amino acids in proteins. This action may lead to:

  • Enzyme Inhibition : By binding to active sites on enzymes, the compound can inhibit their activity.
  • Disruption of Cellular Signaling : Interaction with receptors may alter signaling pathways critical for cell survival and proliferation.

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